molecular formula C18H22O2 B14665332 3,3',4,4',5,5'-Hexamethyl[1,1'-biphenyl]-2,2'-diol CAS No. 50291-18-4

3,3',4,4',5,5'-Hexamethyl[1,1'-biphenyl]-2,2'-diol

Cat. No.: B14665332
CAS No.: 50291-18-4
M. Wt: 270.4 g/mol
InChI Key: RFEROXVNGMQFBO-UHFFFAOYSA-N
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Description

3,3’,4,4’,5,5’-Hexamethyl[1,1’-biphenyl]-2,2’-diol is an organic compound with the molecular formula C18H22O2 It is a derivative of biphenyl, where six methyl groups are attached to the biphenyl core, and two hydroxyl groups are positioned at the 2,2’ positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’,4,4’,5,5’-Hexamethyl[1,1’-biphenyl]-2,2’-diol typically involves the alkylation of biphenyl derivatives. One common method is the Friedel-Crafts alkylation, where biphenyl is reacted with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The hydroxyl groups can be introduced through subsequent oxidation reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3,3’,4,4’,5,5’-Hexamethyl[1,1’-biphenyl]-2,2’-diol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,3’,4,4’,5,5’-Hexamethyl[1,1’-biphenyl]-2,2’-diol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3’,4,4’,5,5’-Hexamethyl[1,1’-biphenyl]-2,2’-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with proteins and enzymes, potentially altering their activity. The methyl groups may influence the compound’s hydrophobic interactions, affecting its solubility and distribution within biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,3’,4,4’,5,5’-Hexamethyl[1,1’-biphenyl]-2,2’-diol is unique due to its specific arrangement of methyl and hydroxyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

CAS No.

50291-18-4

Molecular Formula

C18H22O2

Molecular Weight

270.4 g/mol

IUPAC Name

6-(2-hydroxy-3,4,5-trimethylphenyl)-2,3,4-trimethylphenol

InChI

InChI=1S/C18H22O2/c1-9-7-15(17(19)13(5)11(9)3)16-8-10(2)12(4)14(6)18(16)20/h7-8,19-20H,1-6H3

InChI Key

RFEROXVNGMQFBO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1C)C)O)C2=C(C(=C(C(=C2)C)C)C)O

Origin of Product

United States

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